molecular formula C12H18O2 B14454426 3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one CAS No. 77426-40-5

3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one

Cat. No.: B14454426
CAS No.: 77426-40-5
M. Wt: 194.27 g/mol
InChI Key: WEEVKNIXVRAHQL-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with three methyl groups and an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with an allylating agent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. Additionally, its structural features allow it to participate in various chemical transformations, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethyl-2-cyclohexen-1-one: Similar structure but lacks the allyloxy group.

    Isophorone: Another related compound with a similar cyclohexenone core but different substituents.

Uniqueness

3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

77426-40-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3,5,5-trimethyl-2-prop-2-enoxycyclohex-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-5-6-14-11-9(2)7-12(3,4)8-10(11)13/h5H,1,6-8H2,2-4H3

InChI Key

WEEVKNIXVRAHQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)OCC=C

Origin of Product

United States

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